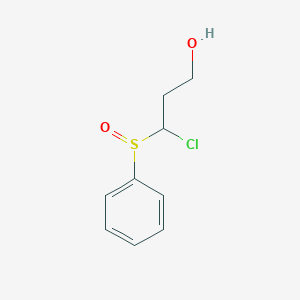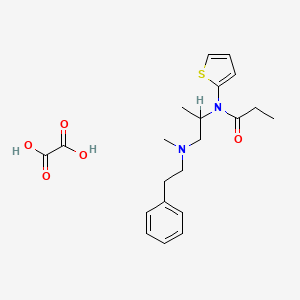![molecular formula C19H13O4- B14321232 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate CAS No. 105578-63-0](/img/structure/B14321232.png)
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which consists of two fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate typically involves the esterification of benzoic acid with a naphthalene derivative. One common method is the reaction of benzoic acid with 1-naphthylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Aplicaciones Científicas De Investigación
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate is largely dependent on its interaction with specific molecular targets. The naphthalene ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The ester group can also undergo hydrolysis, releasing benzoic acid and naphthylmethanol, which may have their own biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
1-Naphthylmethanol: A precursor in the synthesis of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate.
Benzoic Acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combined structural features of both naphthalene and benzoate. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
105578-63-0 |
|---|---|
Fórmula molecular |
C19H13O4- |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylmethoxycarbonyl)benzoate |
InChI |
InChI=1S/C19H14O4/c20-18(21)16-10-3-4-11-17(16)19(22)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)/p-1 |
Clave InChI |
MWDNVMFIDAZNRP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2COC(=O)C3=CC=CC=C3C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
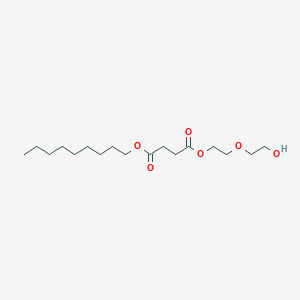

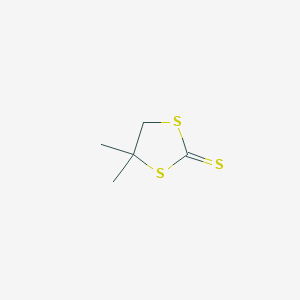

![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
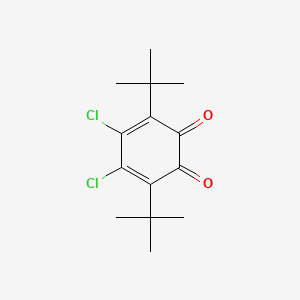
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
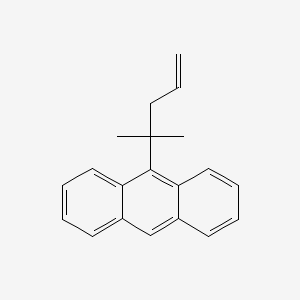
![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
